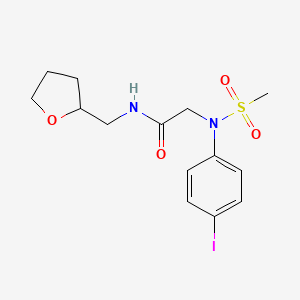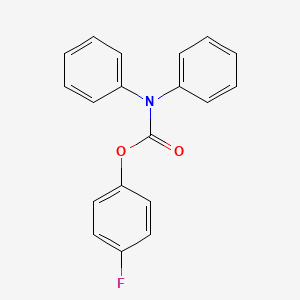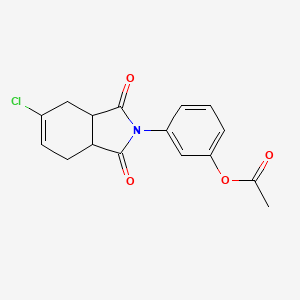
3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives closely related to "3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate" involves complex reactions, where the molecular and supramolecular structures are directed by hydrogen bonds and dipole interactions. Notably, the synthesis and crystal structures of similar compounds have been explored through elemental analyses, IR, ^1H NMR, ESI-MS, and single-crystal X-ray diffraction, illustrating the intricate procedures involved in their synthesis (Şahin et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds showcases the significance of torsion angles between different rings and the twist of substituent groups relative to these rings. Investigations into isomeric butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts reveal the role of C-H...X (X = O and pi) hydrogen bonds and perpendicular dipole carbonyl-carbonyl interactions in directing the supramolecular structure (Trujillo-Ferrara et al., 2006).
Chemical Reactions and Properties
Various chemical reactions are pivotal in synthesizing and modifying the structure of "this compound" derivatives. For instance, the benign methodology for improved synthesis of related compounds under ultrasound irradiation highlights the role of specific conditions in achieving higher yields and environmental friendliness (Tiwari et al., 2011).
Physical Properties Analysis
The physical properties, such as crystal packing and molecular interactions, are crucial for understanding the behavior of these compounds. Studies on the crystal structure of similar molecules reveal the presence of weak intermolecular C-H...O hydrogen bonds and C-H...π(arene) interactions, indicating the significance of these interactions in the crystal packing and stability (Wang et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and external interactions. Vibrational spectroscopic investigations alongside computational studies provide insights into the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments, offering a comprehensive understanding of the chemical properties of these compounds (Mariamma et al., 2013).
Propriétés
IUPAC Name |
[3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-9(19)22-12-4-2-3-11(8-12)18-15(20)13-6-5-10(17)7-14(13)16(18)21/h2-5,8,13-14H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGSLLJXHOPKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3CC=C(CC3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




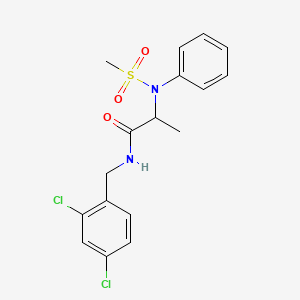
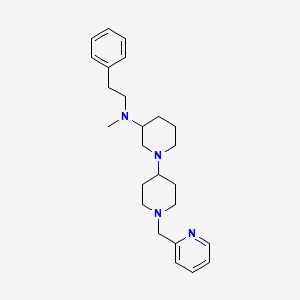
![ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4022704.png)

![2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4022719.png)
![N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4022742.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B4022751.png)
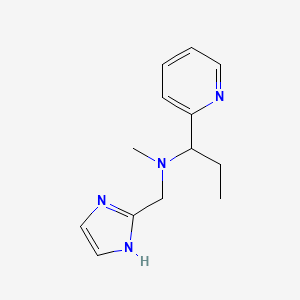

![5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4022759.png)
![3-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4022760.png)
